molecular formula C11H20N2O3 B3110105 Tert-butyl 4-acetylpiperazine-1-carboxylate CAS No. 178312-59-9

Tert-butyl 4-acetylpiperazine-1-carboxylate

Cat. No.: B3110105
CAS No.: 178312-59-9
M. Wt: 228.29 g/mol
InChI Key: QQFDVJXNIXQJGW-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetyl substituent at the 4-position of the piperazine ring. This compound serves as a key intermediate in organic synthesis, particularly in medicinal chemistry, where piperazine scaffolds are prevalent due to their versatility in modulating pharmacokinetic properties and binding affinity. The Boc group enhances solubility and stability during synthetic steps, while the acetyl moiety can influence electronic and steric properties, making it a valuable precursor for further functionalization .

Properties

IUPAC Name

tert-butyl 4-acetylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-9(14)12-5-7-13(8-6-12)10(15)16-11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFDVJXNIXQJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230055
Record name 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-59-9
Record name 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178312-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-acetylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
  • The tert-butyl piperazine-1-carboxylate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to regenerate the free piperazine amine, enabling further functionalization.

Reagents/ConditionsProductApplicationsSource
Trifluoroacetic acid (TFA) in DCM4-AcetylpiperazineIntermediate for drug candidates
HCl (4 M) in dioxane4-Acetylpiperazine hydrochloride saltSynthesis of CCR2b receptor antagonists
  • Key Insight : TFA-mediated deprotection is rapid (<2 hours) and high-yielding (>90%) . HCl is preferred for salt formation to enhance solubility.

Acylation and Alkylation Reactions

The secondary amine of the deprotected piperazine undergoes nucleophilic substitution or coupling reactions.

Acylation with Carboxylic Acids

ReagentsProductYieldSource
HOAt/EDCI, DIPEA in DCM4-Acetyl-1-(3-nitrophenoxy)butanoylpiperazine75–85%
Acetic anhydride, DCM4-Acetyl-1-acetylpiperazine90%

Alkylation with Halides

ReagentsProductConditionsSource
Benzyl bromide, K₂CO₃ in DMF4-Acetyl-1-benzylpiperazineRT, 12 hours
Formaldehyde, NaBH₃CN4-Acetyl-1-(hydroxymethyl)piperazine0°C to RT, 6 hours
  • Notable Example : Hydroxymethylation using formaldehyde introduces polar functionality, critical for enhancing blood-brain barrier permeability in CNS-targeted drugs.

Nucleophilic Aromatic Substitution (SNAr)

The acetylated piperazine acts as a nucleophile in SNAr reactions with activated aryl halides.

SubstrateConditionsProductYieldSource
5-Bromo-2,3-dichloropyridinePd(OAc)₂, BINAP, Cs₂CO₃, toluene4-Acetyl-1-(5-trifluoromethylpyridin-2-yl)piperazine65%
1-Bromo-3-nitrobenzeneK₂CO₃, DMF, 100°C4-Acetyl-1-(3-nitrophenyl)piperazine78%
  • Mechanistic Note : Palladium catalysis enables coupling with electron-deficient heterocycles .

Hydrolysis of the Acetyl Group

The acetyl group is hydrolyzed to a carboxylic acid under basic or enzymatic conditions.

Reagents/ConditionsProductApplicationsSource
NaOH (2 M), H₂O/THF, reflux4-Carboxypiperazine-1-carboxylateSynthesis of sEH inhibitors
Lipase enzyme, phosphate buffer4-Carboxypiperazine-1-carboxylateBiocatalytic green chemistry
  • Yield Optimization : Enzymatic hydrolysis achieves 88% yield with minimal byproducts .

Reductive Amination

The acetyl group is reduced to an ethylamine derivative, enabling structural diversification.

ReagentsProductConditionsSource
LiBH₄, THF4-(2-Aminoethyl)piperazine-1-carboxylate0°C to RT, 72 hours

Suzuki-Miyaura Coupling

The Boc-protected piperazine participates in cross-coupling reactions for biaryl synthesis.

Boronic AcidCatalyst SystemProductYieldSource
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-ylPd(OAc)₂, BINAP, tBuONa4-Acetyl-1-(biphenyl-4-yl)piperazine60%

Critical Data Table: Comparative Reactivity of Functional Groups

Functional GroupReaction TypeRate (Relative)Stability Post-ReactionSource
Boc GroupAcidic DeprotectionFastLow
Acetyl GroupHydrolysisModerateHigh
Piperazine AmineAlkylation/AcylationFastModerate

Scientific Research Applications

Chemistry: Tert-butyl 4-acetylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Alkyl and Aromatic Substitutions

Compound Name Substituent(s) Key Features CAS Number
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl group at 4-position Simpler alkyl substituent; enhances lipophilicity. 1017606-58-4
tert-Butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate Biphenyl at 3-position Aromatic extension for π-π interactions in drug binding. 886770-41-8
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate Bromobenzyl at 4-position Halogenated aromatic group for cross-coupling reactions. 1629126-39-1

Key Differences :

  • Aromatic substituents like biphenyl or bromobenzyl introduce steric bulk and electronic effects, impacting receptor binding and synthetic utility (e.g., Suzuki couplings) .

Electron-Withdrawing and Heterocyclic Substituents

Compound Name Substituent(s) Key Features CAS Number
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl at 4-position Reactive diazo group for photochemical or thermal transformations. Not provided
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Thiadiazolyl-pyridine at 4-position Heterocyclic motif with potential antimicrobial/anticancer activity. Not provided
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Triazolyl-phenyl at 3-position Nitrogen-rich heterocycle for hydrogen bonding and metal coordination. Not provided

Key Differences :

  • Diazoacetyl groups enable unique reactivity, such as C–H insertion reactions, useful in constructing complex frameworks .
  • Thiadiazole and triazole substituents enhance hydrogen-bonding capacity and metabolic stability, critical in drug design .

Functionalized Aromatic and Fluorinated Derivatives

Compound Name Substituent(s) Key Features CAS Number
tert-Butyl 4-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-ylmethyl)piperazine-1-carboxylate Aminophenyl-imidazothiazole at 4-position Fused heterocycle with potential kinase inhibition activity. 925437-87-2
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate Fluorobenzyl at 4-position Fluorine atom improves bioavailability and metabolic resistance. 873697-59-7
tert-Butyl 4-[2-formyl-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate Formyl/trifluoromethylphenyl at 4-position Electrophilic aldehyde for conjugations; CF3 enhances lipophilicity. 840491-84-1

Key Differences :

  • Fluorinated analogs (e.g., 5-fluoro or CF3) exhibit enhanced membrane permeability and resistance to oxidative metabolism .
  • Formyl groups (as in 840491-84-1) provide reactive handles for Schiff base formation or further derivatization .

Structural and Crystallographic Insights

  • Conformational Flexibility : The piperazine ring adopts chair or boat conformations depending on substituents. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibits a planar diazoacetyl group, stabilized by intramolecular hydrogen bonds .
  • Hydrogen-Bonding Patterns : Crystallographic studies (e.g., ) reveal N–H···O and C–H···O interactions, which influence packing efficiency and solubility .

Biological Activity

Tert-butyl 4-acetylpiperazine-1-carboxylate (TB-Ac-PZ) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

TB-Ac-PZ features a piperazine core with a tert-butyl ester functional group and an acetyl moiety. Its molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 226.28 g/mol. The unique structure allows for significant interactions with various biological targets, making it a candidate for drug development.

The mechanism of action of TB-Ac-PZ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes like signal transduction and gene expression .

Antimicrobial Activity

Research indicates that TB-Ac-PZ exhibits antimicrobial properties, particularly against gram-positive bacteria. Its mechanism may involve the inhibition of bacterial protein synthesis, similar to the action of oxazolidinones. This potential makes it a subject of interest in developing new antibiotics.

Antiviral Activity

In vitro studies have shown that TB-Ac-PZ may inhibit viral replication. For instance, compounds structurally related to TB-Ac-PZ have demonstrated antiviral activity against human adenovirus, suggesting that TB-Ac-PZ could have similar effects . Further research is needed to elucidate its specific antiviral mechanisms.

Neuropharmacological Effects

Preliminary studies suggest that TB-Ac-PZ may influence neurotransmitter systems, potentially affecting physiological responses such as mood regulation and sleep-wake cycles. Its structural features may enhance its binding affinity at various receptors, warranting further investigation into its neuropharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of TB-Ac-PZ and its derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of TB-Ac-PZ against various bacterial strains. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.
  • Antiviral Studies : In research focusing on antiviral properties, derivatives of TB-Ac-PZ were tested for their ability to inhibit human adenovirus. One derivative exhibited an IC50 value of 4.7 µM, showcasing promising antiviral potential .
  • Neuropharmacological Research : A study investigated the effects of TB-Ac-PZ on neurotransmitter systems in rodent models. Preliminary results suggested modulation of serotonin and dopamine pathways, indicating potential antidepressant-like effects.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of TB-Ac-PZ compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
TB-Ac-PZPiperazine core, tert-butyl esterAntimicrobial, Antiviral
Tert-butyl 4-(2-fluorophenyl)acetylpiperazine-1-carboxylateFluorinated phenyl groupPotential anti-inflammatory
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylateAmino substitution on phenylAntidepressant-like activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-acetylpiperazine-1-carboxylate
Reactant of Route 2
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